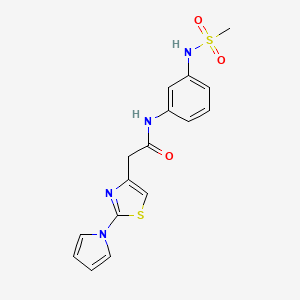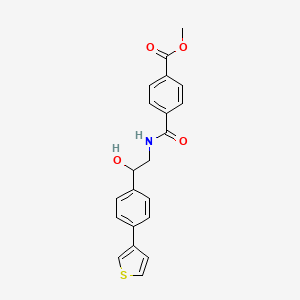
Methyl 4-((2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)carbamoyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-((2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)carbamoyl)benzoate: is a complex organic compound featuring a thiophene ring, a phenyl group, and a carbamate functional group
Wirkmechanismus
Target of Action
Thiophene-based analogs, a key structural component of this compound, have been studied extensively and are known to interact with a variety of biological targets . They exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
The thiophene moiety in the compound is known to interact with biological targets through various mechanisms . For instance, some thiophene-based drugs act as voltage-gated sodium channel blockers .
Biochemical Pathways
Thiophene-based compounds are known to affect a variety of biochemical pathways due to their broad spectrum of biological activity .
Result of Action
Thiophene-based compounds are known to exhibit a variety of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the thiophene ring, followed by the introduction of the phenyl group and subsequent functionalization to introduce the carbamate group. Common synthetic routes may include:
Friedel-Crafts Acylation: To introduce the phenyl group onto the thiophene ring.
Hydroxylation: To introduce the hydroxyl group at the appropriate position.
Carbamoylation: To introduce the carbamate group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for large-scale production, focusing on cost-effective reagents, efficient reaction conditions, and minimizing by-products. Continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the thiophene ring to its oxidized derivatives.
Reduction: Reduction of the carbamate group to amines.
Substitution Reactions: Replacement of hydrogen atoms on the phenyl ring with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution Reactions: Using electrophilic or nucleophilic reagents depending on the desired substitution.
Major Products Formed:
Oxidation: Thiophene-3-carboxylic acid derivatives.
Reduction: Thiophene-3-carbamate derivatives.
Substitution Reactions: Various substituted phenyl derivatives.
Chemistry:
Catalyst Development: Used in the development of catalysts for organic synthesis.
Material Science: Potential use in the creation of advanced materials with unique properties.
Biology:
Bioactive Molecules: Studied for its potential bioactive properties in medicinal chemistry.
Enzyme Inhibition: Investigated for its ability to inhibit specific enzymes.
Medicine:
Drug Development: Potential candidate for the development of new therapeutic agents.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion (ADME) properties.
Industry:
Agriculture: Potential use as a pesticide or herbicide.
Cosmetics: Possible application in the formulation of cosmetic products.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-((2-hydroxy-2-(4-(thiophen-2-yl)phenyl)ethyl)carbamoyl)benzoate
Methyl 4-((2-hydroxy-2-(4-(thiophen-2-yl)phenyl)ethyl)carbamate)
Methyl 4-((2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)carbamate)
Uniqueness:
Structural Variations: The presence of the thiophen-3-yl group distinguishes this compound from its analogs, which may have different positions or types of substituents on the thiophene ring.
Functional Groups:
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in chemistry, biology, medicine, and industry.
Eigenschaften
IUPAC Name |
methyl 4-[[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4S/c1-26-21(25)17-8-6-16(7-9-17)20(24)22-12-19(23)15-4-2-14(3-5-15)18-10-11-27-13-18/h2-11,13,19,23H,12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYILAUBCQOBZSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(5-Naphthalen-2-yl-3-phenyl-3,4-dihydropyrazol-2-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B2898978.png)
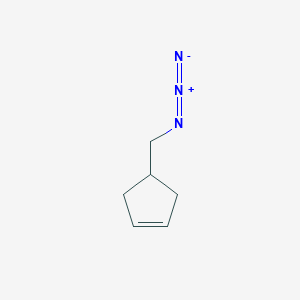
![8-methyl-3-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2898985.png)
![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2898986.png)

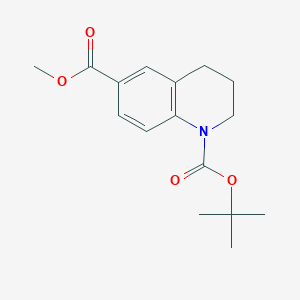
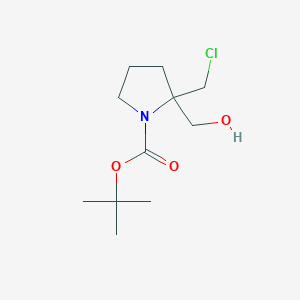
![(2E)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2898990.png)



![2-(4-chlorophenoxy)-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B2898996.png)
